FBBBE: A Technical Guide to a Chemoselective Fluorescent Probe for Intracellular Hydrogen Peroxide
FBBBE: A Technical Guide to a Chemoselective Fluorescent Probe for Intracellular Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fbbbe, or Fluorescein bis(benzyl boronic ester), is a specialized, cell-permeable fluorescent probe designed for the sensitive and selective detection of intracellular hydrogen peroxide (H₂O₂). As a derivative of the well-known fluorophore, fluorescein, Fbbbe operates on a chemoselective reaction mechanism. In its native state, the boronic ester groups quench the fluorescence of the fluorescein core. Upon reaction with intracellular H₂O₂, these boronic ester moieties are cleaved, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescent response allows for the visualization and quantification of H₂O₂ production within living cells, a key biomarker in studies of oxidative stress, cellular signaling, and various pathological conditions. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Fbbbe.
Chemical Structure and Properties
Fbbbe is chemically known as 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one. Its structure is characterized by a central fluorescein core modified with two benzyl boronic ester groups. These modifications render the molecule cell-permeable and quench its fluorescence until a reaction with H₂O₂ occurs.
Physicochemical and Pharmacological Properties
| Property | Value | Citation |
| Chemical Formula | C₄₆H₄₆B₂O₉ | [1][2] |
| Molecular Weight | 764.5 g/mol | [1][2] |
| CAS Number | 1522117-83-4 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL | [1] |
| Excitation Maximum (post-reaction) | ~480 nm | [1] |
| Emission Maximum (post-reaction) | ~512 nm | [1] |
| Molar Extinction Coefficient (ε) | Not readily available for Fbbbe. The fluorescent product is fluorescein. | |
| Quantum Yield (Φ) | Not readily available for Fbbbe. The fluorescent product is fluorescein. | |
| Storage Temperature | -20°C | [1] |
Mechanism of Hydrogen Peroxide Detection
The functionality of Fbbbe as a fluorescent probe for H₂O₂ is predicated on a chemoselective oxidation-hydrolysis reaction. The boronic ester groups of the non-fluorescent Fbbbe molecule react directly with intracellular hydrogen peroxide. This reaction leads to the cleavage of the benzyl ether linkage and the subsequent release of the boronic acid and the highly fluorescent molecule, fluorescein. This process results in a significant increase in fluorescence intensity at approximately 512 nm when excited at around 480 nm, providing a direct measure of intracellular H₂O₂ levels.
Caption: Reaction mechanism of Fbbbe with hydrogen peroxide.
Experimental Protocols
The following is a generalized protocol for the detection of intracellular H₂O₂ using Fbbbe, based on methodologies described in the literature. Optimization may be required for specific cell types and experimental conditions.
Materials
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Fbbbe stock solution (e.g., 10 mM in DMSO)
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Cell culture medium appropriate for the cell line
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Phosphate-buffered saline (PBS) or other suitable buffer
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Cells of interest cultured on an appropriate imaging plate (e.g., 96-well black, clear bottom plate) or coverslips
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Reagents for inducing oxidative stress (optional, e.g., H₂O₂, menadione)
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Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~480 nm/~512 nm)
Procedure
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Cell Seeding: Seed cells onto the imaging plate or coverslips and culture until they reach the desired confluency.
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Preparation of Fbbbe Working Solution:
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Dilute the Fbbbe stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).
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It is recommended to perform a concentration optimization experiment to determine the optimal probe concentration for your specific cell type and experimental conditions.
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Cell Staining:
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Remove the cell culture medium from the wells.
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Wash the cells once with pre-warmed PBS or buffer.
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Add the Fbbbe working solution to the cells.
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Incubate the cells at 37°C in a CO₂ incubator for a sufficient time to allow for probe loading (e.g., 30-60 minutes).
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Induction of Oxidative Stress (Optional):
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If the experiment involves inducing H₂O₂ production, after the initial incubation with Fbbbe, you can add the stimulating agent (e.g., H₂O₂) to the medium containing the probe and incubate for the desired period.
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Washing:
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Remove the Fbbbe loading solution.
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Wash the cells two to three times with pre-warmed PBS or buffer to remove excess probe.
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Imaging and Analysis:
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Add fresh pre-warmed medium or buffer to the cells.
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Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader with the appropriate filter set (Ex/Em: ~480/512 nm).
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Quantify the fluorescence intensity of the cells. An increase in fluorescence intensity corresponds to an increase in intracellular H₂O₂ levels.
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